molecular formula C10H12ClNO2S2 B1522904 Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride CAS No. 1308650-20-5

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride

Cat. No.: B1522904
CAS No.: 1308650-20-5
M. Wt: 277.8 g/mol
InChI Key: RYOMVZKDHFHCFW-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H11NO2S2·HCl It is a derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride typically involves the reaction of thieno[3,2-b]thiophene with ethyl chloroformate and aminomethyl groups under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene: The parent compound, which serves as the core structure for various derivatives.

    Ethyl 2-aminothiophene-3-carboxylate: A related compound with similar structural features but different functional groups.

    Dithieno[3,2-b2’,3’-d]thiophene:

Uniqueness

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, while the thieno[3,2-b]thiophene core provides stability and electronic properties beneficial for various applications .

Properties

IUPAC Name

ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S2.ClH/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8;/h3-4H,2,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOMVZKDHFHCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-20-5
Record name Thieno[3,2-b]thiophene-2-carboxylic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308650-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride
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Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride
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Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride
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Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride
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Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride
Reactant of Route 6
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Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride

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